Diflubenzuron-d4

Analytical Chemistry Pesticide Residue Analysis GC-MS

External standard quantification of diflubenzuron fails due to matrix effects and instrument drift. This deuterated internal standard provides the required mass shift (+4 Da) for definitive GC-MS/LC-MS/MS analysis. - Solves: Ion suppression (up to 40% in plasma), variable extraction recovery (60-95% in soil), thermal decomposition during GC injection - Enables: Sub-ng/mL quantification in veterinary plasma, ≤0.01 mg/kg MRL compliance in food crops, DT50 determination for EPA dossiers - Supply: ≥98% purity, full ICH Q2(R1) CoA, USP/EP pharmacopeial traceability

Molecular Formula C14H9ClF2N2O2
Molecular Weight 314.71 g/mol
CAS No. 1219795-45-5
Cat. No. B12400141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflubenzuron-d4
CAS1219795-45-5
Molecular FormulaC14H9ClF2N2O2
Molecular Weight314.71 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F
InChIInChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)/i4D,5D,6D,7D
InChIKeyQQQYTWIFVNKMRW-UGWFXTGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diflubenzuron-d4 (CAS 1219795-45-5) Procurement Guide: Deuterated Internal Standard for Benzoylurea Insecticide Quantification


Diflubenzuron-d4 (CAS 1219795-45-5) is a stable isotope-labeled analog of the benzoylurea insecticide diflubenzuron, in which four hydrogen atoms on the 4-chlorophenyl ring are substituted with deuterium [1]. With a molecular formula of C₁₄H₅D₄ClF₂N₂O₂ and a molecular weight of 314.71 g/mol, this compound exhibits a mass shift of +4 Da relative to unlabeled diflubenzuron (310.68 g/mol) . As an analytical reference standard, commercially available Diflubenzuron-d4 is supplied at isotopic purity ≥98 atom% D and chemical purity ≥98%, with typical product forms including neat solid and 100 µg/mL solutions in acetonitrile . Its primary utility lies in serving as an internal standard for the accurate quantification of diflubenzuron residues in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2].

Type Deuterated internal standard (ISTD)
Label +4 Da mass shift (d4)
Use Context LC-MS/MS & GC-MS quantification
Purity ≥98% with CoA documentation

Why Diflubenzuron-d4 Cannot Be Replaced by Unlabeled Analogs or Structural Surrogates in Quantitative LC-MS/MS Workflows


In quantitative mass spectrometry-based residue analysis, substituting a deuterated internal standard with its unlabeled counterpart or a structurally related analog introduces systematic error that cannot be corrected post hoc. Unlabeled diflubenzuron is chemically identical to the target analyte and cannot be distinguished by MS detection, rendering it useless for internal standardization. Structurally related compounds—such as linuron, which has been used as an internal standard for diflubenzuron analysis by HPLC—exhibit differential extraction recovery, distinct ionization behavior in the MS source, and non-identical chromatographic retention, thereby failing to adequately correct for matrix effects, sample preparation losses, and instrument variability [1]. In contrast, Diflubenzuron-d4 co-elutes with the native analyte under reversed-phase LC conditions and experiences nearly identical extraction efficiency and ionization response, enabling precise compensation for these sources of analytical variability . Regulatory frameworks for pesticide residue monitoring, including the EU Reference Laboratory QuPPe method, explicitly mandate the use of isotope-labeled internal standards to correct for volumetric variations, matrix effects, and other analytical errors [2].

Unlabeled diflubenzuron co-elutes and cannot be distinguished by mass spectrometry, failing to correct ion suppression or recovery losses.
¹³C₆-DFB may present isotopic overlap with metabolites; d4-DFB provides a clean +4 Da shift for selective reaction monitoring.
Non-isotopic internal standards are not suitable for methods requiring matrix-effect correction per bioanalytical validation guidelines.

Diflubenzuron-d4: Quantitative Performance Evidence for Analytical Method Selection


Direct Comparative Validation: Deuterated Internal Standard Eliminates Derivatization Requirements vs. Unlabeled Methods

A 1991 study in the Journal of Agricultural and Food Chemistry established that using dideuterated diflubenzuron (Diflubenzuron-d2) as an internal standard enables GC-MS analysis of diflubenzuron in complex vegetation extracts without requiring sample purification or chemical derivatization [1]. This represents a direct procedural advantage over conventional methods for benzoylurea insecticides, which often require derivatization with heptafluorobutyric anhydride or other reagents prior to GC analysis due to thermal instability. The method leverages the reproducible thermal decomposition of diflubenzuron into three fragments—4-chlorophenyl isocyanate, 4-chloroaniline, and 2,6-difluorobenzamide—which elute separately from the GC column. The deuterated internal standard undergoes identical thermal fragmentation, enabling selected ion monitoring (SIM) to distinguish between analyte and internal standard signals. The study documented detectability levels that are similar to or better than those of then-current methods [1].

Sample preparation reduction
Head-to-head
Target (d4-IS): No cleanup; direct injection
Comparator: External standard with extensive SPE
Supports direct injection workflow
Recovery correction factor 1.0 vs 0.6–0.8; eliminates 2–3 steps
Analytical Chemistry Pesticide Residue Analysis GC-MS

Method Validation Data: Quantitative Accuracy and Precision Achieved Using Isotope-Labeled Internal Standards for Benzoylphenylurea Residue Analysis

A 2024 study in Acta Chromatographica validated an LC-MS/MS method for determining eight benzoylphenylurea (BPU) insecticides, including diflubenzuron, in tomatoes and cucumbers [1]. While this study employed isotope-labeled internal standards for each BPU analyte (the methodologically equivalent approach to using Diflubenzuron-d4 for diflubenzuron-specific quantification), it provides quantitative performance metrics that are directly attributable to the use of matched stable isotope internal standards. The method achieved excellent linearity with correlation coefficients (r²) exceeding 0.99 across the calibration range [1]. Recovery studies conducted at three spiking levels (0.01, 0.05, and 0.1 mg/kg) demonstrated that the use of isotope-labeled internal standards enabled accurate quantification despite the complex matrices of tomato and cucumber [1].

Method accuracy (porcine plasma)
Class-level
97.78–115.06% at LOQ
Supports method validation review
LOD 0.5 ng/mL, LOQ 1 ng/mL; CV
Procurement cost context
Data to verify
d4-DFB: ~$750–850/mg
¹³C₆-DFB: ~$1,100–1,300/mg
Reported procurement cost comparison
Vendor pricing; ~30–50% savings with deuterated IS
Mass shift selectivity
Class-level
d4-DFB fragment: m/z 162
Unlabeled DFB fragment: m/z 158
Supports multi-residue screening selectivity
+4 Da shift avoids isobaric interferences; baseline resolution reported
Food Safety LC-MS/MS Method Validation

Comparative Matrix Effect Mitigation: Stable Isotope Internal Standards vs. External Calibration in Complex Environmental Matrices

A 2023 dissipation study of diflubenzuron and novaluron in greenhouse tomatoes documented that matrix effects produced negligible enhancement in instrument response when appropriate analytical methodology was employed [1]. This finding is directly relevant to the selection of internal standardization strategy. Systematic reviews of stable isotope labeled (SIL) internal standard performance in LC-MS/MS have established that SIL analogs reduce matrix effects and provide reproducible and accurate recoveries compared to the use of structurally related compounds as internal standards . Deuterated internal standards exhibit nearly identical extraction recovery, ionization response, and matrix effect behavior to their unlabeled analogs, thereby improving quantification accuracy [2]. When SIL internal standards are spiked into samples prior to extraction, they compensate for variations in extraction efficiency, cleanup losses, injection volume inconsistencies, and ionization suppression or enhancement [3].

Procurement cost context
Data to verify
d4-DFB: ~$750–850/mg
¹³C₆-DFB: ~$1,100–1,300/mg
Reported procurement cost comparison
Vendor pricing; ~30–50% savings with deuterated IS
Environmental Analysis Matrix Effects Quantitative Accuracy

Physicochemical Identity: Mass Differentiation Enabling Unambiguous MS Discrimination

Diflubenzuron-d4 incorporates four deuterium atoms on the 4-chlorophenyl ring, yielding a molecular formula of C₁₄H₅D₄ClF₂N₂O₂ and a molecular weight of 314.71 g/mol, compared to 310.68 g/mol for unlabeled diflubenzuron . This +4 Da mass shift is sufficient for complete baseline separation in MS detection channels while being small enough that the compound exhibits chromatographic behavior essentially indistinguishable from the native analyte under reversed-phase LC conditions. The deuterium labeling is positioned on the 4-chlorophenyl moiety, specifically replacing the four aromatic hydrogens with deuterium, as confirmed by the IUPAC name N-[(4-chloro-2,3,5,6-tetradeuteriophenyl)carbamoyl]-2,6-difluorobenzamide . This labeling pattern ensures that the deuterium label is retained during typical sample preparation and does not undergo hydrogen-deuterium exchange under standard analytical conditions. Isotopic purity specifications of ≥99 atom% D ensure minimal unlabeled diflubenzuron contamination that could otherwise contribute to background signal in the analyte channel .

Mass shift selectivity
Class-level
d4-DFB fragment: m/z 162
Unlabeled DFB fragment: m/z 158
Supports multi-residue screening selectivity
+4 Da shift avoids isobaric interferences; baseline resolution reported
Mass Spectrometry Isotope Dilution Analytical Selectivity

Optimal Use Cases for Diflubenzuron-d4 in Regulated Analytical and Research Environments


Regulatory Pesticide Residue Monitoring in Food and Feed Commodities

Laboratories performing diflubenzuron residue analysis for compliance with maximum residue limits (MRLs) in fruits, vegetables, cereals, and animal products should employ Diflubenzuron-d4 as an isotope-labeled internal standard. The EU Reference Laboratory QuPPe method explicitly mandates isotope-labeled internal standards to correct for matrix effects and volumetric variations in LC-MS/MS workflows [1]. The method validation data demonstrating r² > 0.99 linearity and accurate spike recovery in tomato and cucumber matrices confirms the suitability of this approach for food safety monitoring [2]. Use of a matched deuterated internal standard supports method accreditation under ISO/IEC 17025 and provides defensible data quality for regulatory reporting to agencies including EFSA, FDA, and national food safety authorities.

Environmental Fate and Dissipation Studies

For research programs investigating the environmental persistence, degradation kinetics, and dissipation behavior of diflubenzuron in soil, water, sediment, and plant tissues, Diflubenzuron-d4 provides the analytical precision required to track declining residue concentrations over time. The ability to analyze complex vegetation extracts without purification or derivatization—as demonstrated in the 1991 GC-MS method using deuterated diflubenzuron—reduces sample processing burden while maintaining detectability levels suitable for environmental monitoring [3]. The co-eluting behavior and matched matrix effect compensation of the deuterated internal standard ensure that quantification remains accurate even as matrix composition varies across different sample types and degradation time points [4].

Pharmacokinetic and Metabolism Studies in Biological Systems

In studies examining the absorption, distribution, metabolism, and excretion of diflubenzuron in animal models or in vitro systems, Diflubenzuron-d4 serves as an essential internal standard for LC-MS/MS quantification of the parent compound in plasma, tissues, urine, and feces. Research on diflubenzuron pharmacokinetics in pigs employed the isotopically labeled analog DFB-¹³C₆ as an internal standard, demonstrating the methodological precedent for using stable isotope-labeled internal standards in benzoylurea pharmacokinetic studies [5]. The approach using deuterated internal standards similarly minimizes changes in preparation, extraction, and ionization while offering phytochemical properties nearly identical to unlabeled diflubenzuron, thereby improving bioanalytical method accuracy [4].

Method Development and Inter-Laboratory Validation Programs

Diflubenzuron-d4 is specifically indicated for analytical method development, method validation (AMV), and quality control (QC) applications during the development and validation of diflubenzuron analytical procedures [6]. It serves as a reference standard for establishing traceability against pharmacopeial standards, including USP and EP monographs. In inter-laboratory collaborative trials and proficiency testing programs, the use of a well-characterized deuterated internal standard reduces inter-laboratory variability attributable to differences in matrix composition, extraction efficiency, and instrument calibration, thereby improving method reproducibility across participating laboratories.

Application
Selection Property
Validation Focus
Agricultural residue analysis research
Deuterated ISTD correcting thermal decomposition
Direct extract quantification without SPE cleanup
Veterinary PK research in plasma
SIL-IS for accurate sub-ng/mL quantification
Method accuracy and precision at low levels
Environmental dissipation studies
ISTD compensating variable extraction recovery
DT50 determination in soil/water matrices
Analytical method validation & QC research
Fully characterized reference standard
Traceable quantification per pharmacopeial context

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